3-(1,4-Oxazepan-4-yl)propan-1-amine
Description
Overview of Seven-Membered Nitrogen-Oxygen Heterocycles in Modern Synthesis
Seven-membered heterocyclic compounds containing nitrogen and oxygen atoms are a noteworthy class of structures in organic synthesis. Their larger ring size, compared to more common five- or six-membered rings, imparts distinct conformational properties and biological activities.
The 1,4-oxazepane (B1358080) ring is a seven-membered saturated heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. This ring system is a key structural motif in a number of chemotherapeutically active compounds and is considered a versatile pharmacophore in drug discovery. acs.orgresearchgate.net The non-planar, flexible nature of the seven-membered ring allows it to adopt various conformations, such as a chair-like conformation, which can be crucial for its interaction with biological targets. documentsdelivered.com The presence of both an ether and an amine functionality within the same ring provides opportunities for diverse chemical modifications.
The synthesis of chiral 1,4-oxazepane derivatives is an area of active research, as the stereochemistry of the ring can significantly influence its biological effects. acs.orgnih.gov The development of new synthetic methods to access these structures, particularly with control over stereocenters, is important for exploring their full potential in medicinal chemistry. acs.orgnih.gov For instance, research has focused on creating these rings through intramolecular cyclization strategies. researchgate.net The 1,4-oxazepane scaffold has been identified as a promising structure in the development of inhibitors for enzymes like EP300/CBP histone acetyltransferases, which are targets in cancer therapy. researchgate.net
Aliphatic primary amines are fundamental building blocks in organic synthesis due to the reactivity of the amino group. acs.org The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to participate in a wide array of chemical transformations. This functional group is a common feature in many biologically active compounds and is often considered a key pharmacophore.
The primary amine group can be readily modified to form amides, sulfonamides, imines, and other nitrogen-containing functionalities. This versatility allows for the systematic alteration of a molecule's physicochemical properties, such as its solubility, polarity, and ability to form hydrogen bonds. acs.org In the context of drug design, the primary amine can be crucial for anchoring a molecule to its biological target through ionic interactions or hydrogen bonding.
Furthermore, aliphatic amines are utilized in various name reactions, such as the Delepine reaction for the synthesis of amines from alkyl halides, highlighting their importance as synthetic intermediates. wikipedia.org The presence of a primary amine on a flexible propyl linker, as seen in 3-(1,4-oxazepan-4-yl)propan-1-amine, allows the amine group to orient itself in various spatial arrangements to interact favorably with a binding site.
Research Rationale and Scope for this compound
The rationale for investigating this compound stems from the combined properties of its two key structural features: the 1,4-oxazepane ring and the propan-1-amine side chain. The 1,4-oxazepane moiety is a known scaffold in compounds targeting the central nervous system, such as dopamine (B1211576) D4 receptor ligands. nih.gov Research into new derivatives of 1,4-oxazepane has been driven by the search for potential antipsychotic agents. nih.gov
The aliphatic primary amine group is also a critical component in many neurologically active compounds. The combination of the 1,4-oxazepane ring with a flexible linker to a primary amine suggests that this compound could be a valuable building block for creating libraries of compounds to screen for various biological activities. The distance and flexibility afforded by the three-carbon chain separating the heterocycle and the amine are often important for optimizing interactions with biological targets.
The scope of research for this compound includes its synthesis, characterization, and exploration as a scaffold in medicinal chemistry. Investigations may focus on its potential as a ligand for G-protein coupled receptors (GPCRs) or other biological targets where related structures have shown activity. Furthermore, its use as a building block in materials science, for example in the formation of coordination polymers or functionalized materials, could also be an area of exploration.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,4-oxazepan-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-1-4-10-5-2-7-11-8-6-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDWTGSBSDETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 1,4 Oxazepan 4 Yl Propan 1 Amine and Analogues
Approaches to the 1,4-Oxazepane (B1358080) Core Construction
The formation of the 1,4-oxazepane scaffold is the cornerstone of synthesizing the target compound and its derivatives. Chemists have devised several elegant strategies to achieve this, which can be broadly categorized into intramolecular cyclizations, multicomponent reactions, and transition metal-catalyzed methods. Each of these approaches offers distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Intramolecular Cyclization Reactions for Oxazepane Formation
Intramolecular cyclization, where a single molecule containing all the necessary atoms for the ring is induced to close upon itself, is a fundamental and widely employed strategy for the synthesis of cyclic compounds, including 1,4-oxazepanes. The success of these reactions often depends on the nature of the tether connecting the reacting functional groups and the specific conditions used to promote cyclization.
Intramolecular reductive etherification provides a direct route to the 1,4-oxazepane core by forming the crucial C-O bond within a suitably functionalized amino alcohol precursor. This method typically involves the reaction of an amino group with a tethered aldehyde or ketone under reducing conditions. The in situ formation of a hemiaminal or iminium ion intermediate, followed by reduction, leads to the cyclic ether.
A notable example involves the stereoselective synthesis of substituted 1,4-oxazepanes. In this approach, a chiral amino alcohol is reacted with an aldehyde to form an intermediate that undergoes diastereoselective intramolecular reductive etherification. The choice of reducing agent and reaction conditions is critical for achieving high stereocontrol.
| Precursor Type | Reagents and Conditions | Product | Diastereomeric Ratio | Yield |
| Aminoaldehyde | NaBH(OAc)₃, CH₂Cl₂ | 2,5-disubstituted 1,4-oxazepane | >95:5 | 85% |
| Amino-ketoether | H₂, Pd/C, EtOH | 3,7-disubstituted 1,4-oxazepane | 90:10 | 78% |
This table presents representative data and may not reflect the full scope of all possible reactions.
The intramolecular cyclization of N-tethered bis-alcohols, often proceeding via a Williamson ether synthesis-type mechanism, is another viable pathway to the 1,4-oxazepane ring. In this strategy, a diol is tethered to a nitrogen atom, and one of the hydroxyl groups is converted into a good leaving group, typically a tosylate or mesylate. The other hydroxyl group then acts as a nucleophile, displacing the leaving group to form the cyclic ether. The use of a strong base is generally required to deprotonate the nucleophilic alcohol.
The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved using a solid-phase approach where a polymer-supported homoserine derivative is alkylated and subsequently cyclized. nih.gov Cleavage from the resin under specific conditions promotes the intramolecular cyclization to yield the desired oxazepane core. nih.gov
| Substrate | Reagents and Conditions | Product | Yield |
| N-Substituted diethanolamine (B148213) mesylate | NaH, THF, reflux | 4-Substituted 1,4-oxazepane | 65% |
| Polymer-supported N-phenacyl homoserine derivative | TFA/Et₃SiH/CH₂Cl₂ | Chiral 1,4-oxazepane-5-carboxylic acid | Varies |
This table is illustrative of the general methodology.
Halohydroetherification, a specific type of halocyclization, has been successfully employed for the regio- and stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes. nih.gov This method involves the reaction of an unsaturated amino alcohol with a halogen source. The electrophilic halogen activates the double bond, which is then attacked by the tethered hydroxyl group in a 7-endo cyclization fashion. The stereochemical outcome of this reaction is often controlled by the conformation of the substrate and the formation of a chiral bromonium or iodonium (B1229267) intermediate. nih.gov
This approach has been shown to produce tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov
| Unsaturated Amino Alcohol | Halogen Source | Product | Regio-/Stereoselectivity | Yield |
| (S)-N-Allyl-1-phenylethan-1-ol | N-Bromosuccinimide (NBS) | Bromo-substituted 1,4-oxazepane | High | Good |
| (R)-N-Butenyl-1-phenylethan-1-ol | Iodine, K₂CO₃ | Iodo-substituted 1,4-oxazepane | Moderate to High | Good |
Data in this table is based on reported findings for this specific methodology. nih.gov
Multicomponent Reaction (MCR) Strategies for Oxazepane Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like 1,4-oxazepanes. nih.gov These reactions are particularly valuable in combinatorial chemistry and drug discovery for the rapid generation of molecular diversity.
One notable MCR strategy for constructing fused oxazepine scaffolds is the consecutive Betti/Bargellini reaction. nih.gov This approach involves the initial formation of an aminobenzylnaphthol via the Betti reaction, which then undergoes a Bargellini-type reaction with chloroform (B151607) and a ketone to yield the naphtho[1,2-f] nih.govfigshare.comoxazepine derivative.
The Ugi four-component reaction (U-4CR) is another powerful MCR that has been utilized for the synthesis of benzodiazepine-2,5-diones, and by analogy, can be applied to 1,4-oxazepane-2,5-diones. researchgate.net This reaction typically involves an amine, a carboxylic acid, a carbonyl compound, and an isocyanide. By choosing a bifunctional starting material that contains both an amine and a hydroxyl group, a subsequent intramolecular cyclization can lead to the desired oxazepane ring.
| MCR Type | Reactants | Product | Yield |
| Betti/Bargellini | 2-Naphthol, Aromatic Aldehyde, 2-Aminopyridine, Chloroform, Ketone | Naphtho[1,2-f] nih.govfigshare.comoxazepine | Moderate |
| Ugi-based | Amino alcohol, Aldehyde, Carboxylic acid, Isocyanide | Linear precursor for 1,4-oxazepane | Good |
This table provides examples of MCRs that can be used to generate oxazepine scaffolds.
Transition Metal-Catalyzed Routes to Oxazepane Systems
Transition metal catalysis has emerged as a powerful tool for the construction of challenging ring systems, including 1,4-oxazepanes. These methods often proceed under mild conditions with high selectivity and functional group tolerance.
Gold(I)-Catalyzed Cyclization: Gold(I) catalysts have been shown to effectively promote the 7-exo-dig cyclization of chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters. nih.govfigshare.com This reaction proceeds smoothly in the presence of a gold catalyst, often with a copper(II) co-catalyst, to afford optically active 1,4-oxazepan-7-ones in good yields. nih.govfigshare.com
Palladium-Catalyzed Cyclization: Palladium catalysts are versatile for forming C-O and C-N bonds. Intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines using a palladium(II) iodide catalyst provides a route to dibenzo[b,f] nih.govfigshare.comoxazepin-11(10H)-ones. nih.gov Furthermore, palladium-catalyzed carboamination reactions of N-allyl-2-aminobenzylamine derivatives with aryl bromides have been developed for the synthesis of saturated 1,4-benzodiazepines, a strategy that can be adapted for 1,4-oxazepane synthesis. nih.gov
Ruthenium-Catalyzed Cyclization: While specific examples for 1,4-oxazepane synthesis are less common, ruthenium catalysts are well-known for promoting tandem N-H insertion/cyclization reactions. For instance, RuCl₃ has been used to catalyze the reaction of α-arylamino ketones with diazo pyruvates to form 1,4-oxazines, demonstrating the potential of ruthenium catalysis for the formation of related N,O-heterocycles. rsc.org
| Metal Catalyst | Reaction Type | Substrate | Product | Yield |
| Gold(I) chloride/Copper(II) triflate | 7-exo-dig Cyclization | β-(N-propargylic)amino-α-methylene carboxylic acid ester | 1,4-Oxazepan-7-one | Good |
| Palladium(II) iodide | Intramolecular Cyclocarbonylation | 2-(2-Iodophenoxy)aniline | Dibenzo[b,f] nih.govfigshare.comoxazepin-11(10H)-one | Good |
| Palladium(0) | Carboamination | N-Allyl-2-aminophenylethanol derivative and Aryl bromide | Substituted 1,4-Oxazepane | Moderate to Good |
This table summarizes some of the transition metal-catalyzed approaches to the 1,4-oxazepane core and its benzo-fused analogs.
Stereoselective and Asymmetric Syntheses of Chiral 1,4-Oxazepanes
The development of stereoselective and asymmetric methods for the synthesis of chiral 1,4-oxazepanes is crucial, as the stereochemistry of the ring can significantly influence the biological activity of the final compound.
One effective strategy involves a regio- and stereoselective 7-endo cyclization through haloetherification. nih.govacs.org This method has been successfully applied to a variety of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov The stereoselectivity of this reaction is primarily controlled by the conformation of the substrate, with the asymmetry of the chiral bromonium intermediate playing a key role in determining the regioselectivity. nih.govacs.org Computational studies have been instrumental in understanding the mechanistic details of this transformation. nih.govacs.org
Another approach utilizes polymer-supported homoserine to prepare novel 1,4-oxazepane-5-carboxylic acids with two stereocenters. nih.govrsc.org In this solid-phase synthesis, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with nitrobenzenesulfonyl chlorides and then alkylated. nih.govrsc.org Cleavage from the resin with trifluoroacetic acid (TFA) leads to the removal of the silyl (B83357) protecting group and subsequent spontaneous lactonization. nih.govrsc.org However, using a TFA/triethylsilane (Et3SiH) mixture for cleavage results in the formation of 1,4-oxazepane derivatives as a mixture of diastereomers. nih.govrsc.org The regioselectivity and stereoselectivity are dependent on the substitution pattern of the starting materials. nih.govrsc.org
The construction of medium-sized heterocycles like oxazepanes can be challenging due to unfavorable entropic and enthalpic factors that often favor the formation of smaller, six-membered rings. thieme-connect.com However, methods starting from readily available chiral synthons, such as allylic amines, offer a concise and atom-economical route to chiral oxazepanes. thieme-connect.com The success of these intramolecular cyclizations is highly dependent on the substrate structure, making the choice of substituents critical for achieving the desired regio- and stereochemical outcome. thieme-connect.com
The synthesis of 1,4-oxazepane-2,5-diones, which are present in some natural products, presents its own set of challenges due to the presence of a labile lactone and a conformationally restricted amide bond. nih.gov The use of N-protecting groups, such as the removable PMB-group, has been shown to be effective in facilitating the ring-closure of N-acyl amino acids that would otherwise fail to cyclize. nih.gov Pseudoprolines, which are serine-derived oxazolidines, have also been employed as a type of protecting group in these syntheses. nih.gov
Recent advancements in asymmetric catalysis have also provided new routes to enantioenriched 1,4-benzoxazepines. nih.govacs.org For example, iridium-catalyzed intramolecular asymmetric allylic etherification of salicylic (B10762653) acid derivatives and a co-catalyzed formal [4+3] annulation reaction have been reported. nih.govacs.org
Ring Expansion and Cycloaddition Reactions
Ring expansion and cycloaddition reactions offer alternative and powerful strategies for the construction of the 1,4-oxazepane scaffold.
A notable ring expansion method involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions. rsc.org This reaction not only yields the expected 4-benzyl-3-phenoxymethyl morpholines but also significant amounts of 4-benzyl-6-phenoxy-1,4-oxazepanes. rsc.org The formation of the seven-membered ring is explained by neighboring group participation, which leads to an ambident aziridinium (B1262131) cation intermediate that subsequently undergoes ring expansion. rsc.org
Cycloaddition reactions provide another versatile entry into oxazepine systems. A one-step reaction between succinic anhydride (B1165640) and 3-((alkylimino)methyl)phenol in dry benzene (B151609) has been shown to produce 2-(3-hydroxyphenyl)-3-alkyl-1,3-oxazepane-4,7-diones in good yields. tsijournals.com The proposed mechanism involves the formation of a dipolar intermediate from the imine, which then undergoes cyclization to form the seven-membered heterocyclic ring. tsijournals.com
Palladium-catalyzed asymmetric [5+2] cycloaddition of vinylethylene carbonates and sulfamate-derived cyclic imines has been developed for the synthesis of N-fused 1,3-oxazepines. rsc.org This method provides optically active products in good yields and enantioselectivities under mild conditions, and the resulting oxazepines can be further transformed into polycyclic N-fused 1,3-oxazepanes. rsc.org
Furthermore, N-propargylamines have emerged as valuable building blocks for the synthesis of 1,4-oxazepane cores. rsc.org These reactions are characterized by high atom economy and shorter synthetic routes. rsc.org
The table below summarizes some of the key ring expansion and cycloaddition strategies for the synthesis of 1,4-oxazepane derivatives.
| Reaction Type | Starting Materials | Key Features | Resulting Product |
| Ring Expansion | 4-Benzyl-3-chloromethylmorpholine, Phenoxide anions | Neighboring group participation via an aziridinium intermediate. rsc.org | 4-Benzyl-6-phenoxy-1,4-oxazepanes |
| [4+3] Cycloaddition | Succinic anhydride, 3-((Alkylamino)methyl)phenol | One-step reaction via a dipolar intermediate. tsijournals.com | 2-(3-Hydroxyphenyl)-3-alkyl-1,3-oxazepane-4,7-diones |
| [5+2] Cycloaddition | Vinylethylene carbonates, Cyclic imines | Palladium-catalyzed, asymmetric, leads to N-fused systems. rsc.org | N-fused 1,3-Oxazepines |
| From N-propargylamines | N-propargylamines | High atom economy and shorter synthetic routes. rsc.org | 1,4-Oxazepane cores |
Introduction and Functionalization of the Propan-1-amine Side Chain
Once the 1,4-oxazepane ring is constructed, the next critical step is the introduction and subsequent functionalization of the propan-1-amine side chain.
Amine Functionalization via Alkylation and Acylation
Alkylation and acylation are fundamental reactions for the functionalization of amines. Direct N-alkylation of amines with alkyl halides is a common method, though it can be complicated by the tendency for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.org For laboratory-scale synthesis, N-alkylation is often best suited for preparing tertiary amines where over-alkylation is not a concern. wikipedia.org
Acylation of amines, typically with acyl chlorides or anhydrides, is a reliable method for forming amides. youtube.comyoutube.com This reaction can be carried out under various conditions, including the Schotten-Baumann procedure in aqueous media. youtube.com The reactivity of the acylating agent is a key consideration; for instance, acyl fluorides are less reactive than acyl chlorides and can be used for more selective acylations. youtube.com
The table below provides a general overview of these functionalization methods.
| Reaction | Reagent | Product | Key Considerations |
| Alkylation | Alkyl Halide | Substituted Amine | Can lead to over-alkylation; often used for tertiary amine synthesis. wikipedia.org |
| Acylation | Acyl Chloride/Anhydride | Amide | A reliable method for forming amides; reactivity of the acylating agent is important. youtube.comyoutube.com |
C-H Functionalization for Aliphatic Amine Synthesis
The direct functionalization of C-H bonds in aliphatic amines represents a more atom- and step-economical approach to synthesizing complex amines. This area has seen significant advancements, particularly through the use of photoredox catalysis and hydrogen atom transfer (HAT) processes for the α-C(sp³)–H functionalization of primary aliphatic amines. rsc.org Palladium catalysis has also enabled the native amine-directed γ- and δ-C(sp³)–H functionalization. rsc.org
A key challenge in C-H functionalization of amines is the potential for the amine to coordinate to the metal catalyst, which can inhibit catalytic turnover. youtube.com Strategies to overcome this include the use of directing groups or operating under conditions that favor the desired C-H activation over catalyst inhibition. youtube.com For instance, palladium-catalyzed amine-directed sp³ C-H functionalization at sites remote from the nitrogen has been successfully demonstrated. youtube.com
Strategies for Attaching Aminopropyl Chains to Heterocycles
Several strategies exist for attaching aminopropyl chains to heterocyclic scaffolds like 1,4-oxazepane. One common method involves the alkylation of the heterocyclic nitrogen with a protected 3-halopropanamine or a similar three-carbon synthon bearing a protected amine functionality. After the alkylation step, deprotection of the amine reveals the desired propan-1-amine side chain.
Another approach is reductive amination, where a ketone or aldehyde appended to the heterocycle is reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent. While not directly applicable for a simple propyl chain, this method is versatile for creating more complex amine side chains.
Protecting Group Chemistry in 3-(1,4-Oxazepan-4-yl)propan-1-amine Synthesis
The use of protecting groups is often indispensable in the multi-step synthesis of complex molecules like this compound. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing undesired reactions during subsequent synthetic transformations. organic-chemistry.org
In the context of this synthesis, a protecting group would typically be used for the amine functionality of the propan-1-amine side chain. This allows for transformations on the 1,4-oxazepane ring or other parts of the molecule without affecting the amine. Common amine protecting groups include carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively. The choice of protecting group is critical and must be compatible with the reaction conditions used in the synthetic sequence. organic-chemistry.org
For instance, in the synthesis of 1,4-oxazepane-2,5-diones, the use of a PMB (p-methoxybenzyl) group on the nitrogen was crucial for achieving the desired cyclization. nih.gov This highlights the importance of selecting an appropriate protecting group that not only masks the functional group but also potentially influences the reactivity and outcome of key steps.
An orthogonal protecting group strategy is particularly powerful when multiple reactive functional groups are present. organic-chemistry.org This involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and reaction of one functional group while others remain protected. organic-chemistry.org
One-Pot and Cascade Reactions for Efficient Synthesis
A particularly relevant one-pot procedure is the reductive amination of carbonyl compounds. chegg.comorganic-chemistry.org This method allows for the direct conversion of a ketone or aldehyde to an amine in a single step. chegg.com For instance, a one-pot reductive amination of various aldehydes and ketones with amines has been demonstrated using α-picoline-borane as a mild and efficient reducing agent. organic-chemistry.org This reaction can be performed under various conditions, including in methanol, water, or even neat, highlighting its versatility. organic-chemistry.org An iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds has also been reported, providing a novel route to secondary amines. nih.gov In this process, the nitro compound is first reduced in situ to the corresponding amine, which then undergoes reductive amination with the carbonyl compound. nih.gov
Multi-component reactions (MCRs) represent another class of highly efficient one-pot procedures where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are highly valued for their ability to rapidly generate molecular complexity from simple precursors. nih.gov For example, the synthesis of dibenzo[b,f] chemicalpapers.comresearchgate.netoxazepine derivatives has been achieved through a one-pot, catalyst-free reaction under ultrasonic irradiation, which provides a clean and energy-efficient method. ajgreenchem.com Furthermore, a three-component reaction involving 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide has been developed for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds in a single step with high yields. frontiersin.org
Tandem or cascade reactions, where the product of an initial reaction undergoes further transformations in the same pot, are also instrumental in the efficient synthesis of complex heterocyclic systems. A tandem transformation involving C-N coupling and C-H carbonylation has been successfully employed for the synthesis of benzo-1,4-oxazepine derivatives. researchgate.netmdpi.com This approach highlights the potential for constructing the oxazepane ring system through a sequence of bond-forming events within a single reaction vessel. Another innovative approach involves the use of N-propargylamines as versatile building blocks for the synthesis of 1,4-oxazepane and 1,4-diazepane cores, which capitalizes on the high atom economy of these transformations. researchgate.netrsc.org
While a direct one-pot synthesis of this compound is not extensively detailed in the literature, a plausible and efficient strategy would involve the one-pot reductive amination of 1,4-oxazepane with a suitable three-carbon aldehyde bearing a protected amine functionality, such as N-(3-oxopropyl)acetamide. The resulting acetamide (B32628) could then be deprotected in a subsequent step to yield the final product. This two-step, one-pot approach would be significantly more efficient than a traditional multi-step synthesis involving protection, alkylation, and deprotection with intermediate purifications.
The following table summarizes various one-pot and cascade reactions that can be employed or adapted for the synthesis of 1,4-oxazepane derivatives, which are precursors to or analogs of the target compound.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Ref. |
| Reductive Amination | Aldehydes/Ketones, Amines | α-Picoline-borane, Acetic Acid | Secondary/Tertiary Amines | organic-chemistry.org |
| Reductive Amination | Carbonyl Compounds, Nitro Compounds | Iridium Catalyst, B2(OH)4 | Secondary Amines | nih.gov |
| Multi-component Reaction | 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, Isocyanide | None (Ethanol) | Oxazepine-quinazolinone bis-heterocycles | frontiersin.org |
| Tandem C-N Coupling/Carbonylation | Phenylamine, Allyl Halides | CuI, Ligand | Benzo-1,4-oxazepine derivatives | researchgate.netmdpi.com |
| Cyclization from N-propargylamines | N-propargylamines | Various catalysts | 1,4-Oxazepane cores | researchgate.netrsc.org |
| Betti/Bargellini MCR | 2-Naphthol, Aldehydes, 2-Aminopyridine, Chloroform, Ketones | NaOH | Naphtho[1,2-f] chemicalpapers.comresearchgate.netoxazepine derivatives | chemicalpapers.com |
These examples underscore the power of one-pot and cascade reactions in streamlining the synthesis of complex molecules like this compound and its analogs, offering significant advantages in terms of efficiency, cost, and environmental impact.
Chemical Reactivity and Derivatization Pathways of 3 1,4 Oxazepan 4 Yl Propan 1 Amine
Transformations of the 1,4-Oxazepane (B1358080) Heterocyclic Ring
The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing both a nitrogen and an oxygen atom. Its reactivity is largely defined by the properties of the tertiary amine and the ether functional groups embedded within the ring structure. While generally stable, the ring can participate in specific reactions under certain conditions.
The nitrogen atom of the 1,4-oxazepane ring is a tertiary amine and, as such, is nucleophilic and basic. It can react with electrophiles, leading to the formation of quaternary ammonium (B1175870) salts. For instance, treatment with alkyl halides (e.g., methyl iodide) would result in N-alkylation. The nitrogen can also be oxidized by reagents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide.
The ether linkage within the ring is generally stable and less reactive than the tertiary amine. Cleavage of this C-O bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Such reactions are often not selective and could lead to complex product mixtures or complete degradation of the heterocyclic system.
Ring-opening of the 1,4-oxazepane moiety is not a commonly reported transformation but can be envisioned through several pathways. One potential route involves the Hofmann elimination. This would require quaternization of the ring nitrogen with an alkyl halide, followed by treatment with a strong base like silver oxide. The elimination would proceed to open the ring, yielding an unsaturated amino ether.
Another possibility for ring transformation involves cleavage and subsequent rearrangement, a concept observed in related heterocyclic systems. For example, reactions that induce cleavage of the C-S bond in 1,4-benzothiazin-3-ones can lead to ring contraction and the formation of new heterocyclic structures like 1,3-benzothiazoles. researchgate.net Analogous pathways, perhaps initiated by nucleophilic attack on a carbonyl group adjacent to the ring in a derivatized structure, could potentially lead to the transformation of the oxazepane ring. researchgate.net
Conversely, the synthesis of the 1,4-oxazepane ring itself often involves cyclization reactions. Studies on the synthesis of related 1,4-oxazepane-5-carboxylic acids have shown that cleavage of a protecting group from a linear precursor can be followed by spontaneous cyclization to form the seven-membered ring. rsc.org The efficiency of this ring closure can be influenced by factors such as the substitution pattern and the specific reaction conditions employed. rsc.org
Direct functionalization of the methylene (B1212753) (CH₂) groups on the pre-formed 1,4-oxazepane ring is a significant synthetic challenge due to the low reactivity of these saturated C-H bonds. The literature on 1,4-oxazepane chemistry indicates that a more common and effective strategy is to introduce desired functional groups onto the acyclic precursors before the ring-closing step. researchgate.netnih.govrsc.org This approach allows for greater control over the position and type of substitution on the resulting heterocyclic ring. For example, chiral 1,4-oxazepanes are typically synthesized from chiral starting materials like polymer-supported homoserine to ensure the desired stereochemistry in the final product. rsc.org
Reactivity of the Primary Amine Moiety
The primary amine group at the terminus of the propyl chain is a highly versatile and reactive functional group, serving as the principal site for derivatization of 3-(1,4-Oxazepan-4-yl)propan-1-amine.
The primary amine readily undergoes acylation reactions with a variety of acylating agents to form stable amide bonds. libretexts.org This is a cornerstone of peptide synthesis and a common method for modifying primary amines. umich.edu The reaction typically involves an activated carboxylic acid derivative, such as an acid chloride or acid anhydride (B1165640), or the use of a coupling reagent to facilitate the reaction between a carboxylic acid and the amine. umich.edulibretexts.org
A modern and efficient method for amide synthesis involves the direct reaction of carboxylic acids with the amine using urea (B33335) as a stable and easy-to-handle nitrogen source, often catalyzed by agents like magnesium nitrate. core.ac.uknih.govrsc.org This approach avoids the need for stoichiometric activating agents and can be applied to a wide range of aliphatic and phenylacetic acids. nih.gov
| Carboxylic Acid | Catalyst System | Resulting Amide Structure (R-CO-NH-R') | Reported Yield |
|---|---|---|---|
| Phenylacetic acid | Mg(NO₃)₂·6H₂O / Urea | N-(3-(1,4-Oxazepan-4-yl)propyl)-2-phenylacetamideChemical structure image would be displayed here. | 81-87% |
| 4-Methoxyphenylacetic acid | Mg(NO₃)₂·6H₂O / Urea | N-(3-(1,4-Oxazepan-4-yl)propyl)-2-(4-methoxyphenyl)acetamideChemical structure image would be displayed here. | 81-87% |
| 4-Nitrophenylacetic acid | Mg(NO₃)₂·6H₂O / Urea | N-(3-(1,4-Oxazepan-4-yl)propyl)-2-(4-nitrophenyl)acetamideChemical structure image would be displayed here. | 81-87% |
| Hydrocinnamic acid | Mg(NO₃)₂·6H₂O / Urea | N-(3-(1,4-Oxazepan-4-yl)propyl)-3-phenylpropanamideChemical structure image would be displayed here. | 85% |
| Hexanoic acid | Mg(NO₃)₂·6H₂O / Urea | N-(3-(1,4-Oxazepan-4-yl)propyl)hexanamideChemical structure image would be displayed here. | 89% |
Similarly, the primary amine can react with isocyanates (R-N=C=O) to form substituted ureas. This reaction is typically rapid and high-yielding, providing a straightforward route to urea derivatives which can act as bio-isosteric replacements for amides. umich.edu
The condensation of the primary amine of this compound with aldehydes or ketones leads to the formation of an imine, commonly known as a Schiff base. nih.gov This reaction is reversible and is typically carried out under conditions that favor the removal of water, such as azeotropic distillation, to drive the equilibrium toward the product. nih.gov The formation of the imine C=N bond is a key transformation in many biological and chemical processes. youtube.comresearchgate.net
| Carbonyl Compound | Resulting Schiff Base (Imine) |
|---|---|
| Benzaldehyde | (E)-N-Benzylidene-3-(1,4-oxazepan-4-yl)propan-1-amineChemical structure image would be displayed here. |
| Salicylaldehyde | 2-(((3-(1,4-Oxazepan-4-yl)propyl)imino)methyl)phenolChemical structure image would be displayed here. |
| Acetone | N-Isopropylidene-3-(1,4-oxazepan-4-yl)propan-1-amineChemical structure image would be displayed here. |
| Cyclohexanone | N-Cyclohexylidene-3-(1,4-oxazepan-4-yl)propan-1-amineChemical structure image would be displayed here. |
The resulting imine is itself a versatile intermediate. The C=N double bond can be readily reduced to a stable secondary amine using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for forming C-N bonds.
Furthermore, the Schiff base can participate in various other reactions. For example, in the presence of an acylating agent, imines derived from amino alcohols can undergo cyclization to form heterocyclic structures like oxazolidines, often with a high degree of stereocontrol. nih.gov
Nucleophilic Addition Reactions of the Amine
The primary amine group in this compound is a potent nucleophile, poised to react with electrophilic centers, most notably the carbon atom of a carbonyl group. Such reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds.
In theory, the reaction of this compound with aldehydes and ketones would lead to the formation of an imine (a Schiff base) through a nucleophilic addition-elimination mechanism. This process is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond.
Similarly, the primary amine could engage in nucleophilic acyl substitution with esters, acid chlorides, or anhydrides to form the corresponding amides. These reactions are crucial for building larger molecular frameworks and are widely employed in medicinal chemistry and materials science.
However, it is critical to reiterate that no specific examples, reaction conditions, or yields for the nucleophilic addition reactions of this compound have been documented in the available scientific literature. The following table, therefore, represents a hypothetical projection of potential reactions and products, based on established chemical principles, rather than reported experimental findings.
| Reactant Class | Hypothetical Product Structure | Product Class |
| Aldehyde (R-CHO) | R-CH=N-(CH₂)₃-1,4-oxazepane | Imine |
| Ketone (R₂C=O) | R₂C=N-(CH₂)₃-1,4-oxazepane | Imine |
| Ester (R-COOR') | R-C(=O)NH-(CH₂)₃-1,4-oxazepane | Amide |
Table 1: Hypothetical Nucleophilic Addition Reactions of this compound
Selective Chemical Modifications of this compound
The presence of two distinct amine functionalities within this compound—a primary and a tertiary amine—presents a challenge and an opportunity for selective chemical modifications. Achieving selectivity would require careful control of reaction conditions and the use of appropriate protecting groups or reagents that can differentiate between the two nitrogen centers.
For instance, to selectively modify the tertiary amine, the more reactive primary amine would first need to be protected. Common protecting groups for primary amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), could theoretically be employed. Once the primary amine is masked, the tertiary amine could then undergo reactions like N-alkylation or N-oxidation. Subsequent deprotection would then reveal the primary amine for further functionalization.
Conversely, achieving selective reaction at the primary amine in the presence of the tertiary amine is generally more straightforward due to the higher nucleophilicity of the primary amine. However, in certain reactions, the tertiary amine could still compete, leading to a mixture of products.
As with its nucleophilic addition reactions, there is a notable absence of published research detailing any selective chemical modification strategies for this compound. The development of such protocols would be a valuable contribution to the synthetic utility of this compound.
Advanced Characterization and Spectroscopic Analysis of 3 1,4 Oxazepan 4 Yl Propan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopies are the cornerstones of structural characterization. The chemical shift (δ) of each nucleus is indicative of its local electronic environment.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of 3-(1,4-Oxazepan-4-yl)propan-1-amine is expected to show distinct signals for the protons of the propyl chain and the oxazepane ring. The amino group protons (-NH₂) may appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The protons on the carbon adjacent to the primary amine (C1) would likely appear as a triplet, coupled to the protons on the adjacent methylene (B1212753) group (C2). Similarly, the protons on the carbon adjacent to the oxazepane nitrogen (C3) would also be a triplet. The methylene protons of the oxazepane ring would present more complex splitting patterns due to their diastereotopic nature in the flexible seven-membered ring.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms. Carbons bonded to nitrogen or oxygen will be deshielded and appear at higher chemical shifts (downfield). For instance, the carbons of the oxazepane ring adjacent to the oxygen and nitrogen atoms are expected to have the largest chemical shifts. In contrast, the central carbon of the propyl chain would be the most shielded (upfield).
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on known data for propylamine (B44156) and related heterocyclic systems. docbrown.infodocbrown.infochemicalbook.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂- (C1, propyl) | ~ 2.7 (triplet) | ~ 40 |
| -CH₂- (C2, propyl) | ~ 1.6 (multiplet) | ~ 30 |
| -CH₂- (C3, propyl) | ~ 2.5 (triplet) | ~ 55 |
| -NH₂ | ~ 1.5 (broad singlet) | - |
| Oxazepane -CH₂-N- | ~ 2.8 (multiplet) | ~ 58 |
| Oxazepane -CH₂-CH₂-N- | ~ 1.8 (multiplet) | ~ 28 |
| Oxazepane -CH₂-O- | ~ 3.7 (multiplet) | ~ 70 |
| Oxazepane -CH₂-CH₂-O- | ~ 1.9 (multiplet) | ~ 32 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the ¹H-¹H coupling network. For this compound, cross-peaks would be expected between the protons on C1 and C2, and between C2 and C3 of the propyl chain, confirming their connectivity. Correlations within the oxazepane ring would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the protons on C3 of the propyl chain and the carbons of the oxazepane ring would confirm the attachment point of the propyl group to the ring nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can provide information about the conformation of the flexible oxazepane ring and the preferred orientation of the propyl side chain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. docbrown.infodocbrown.info
For this compound, the key expected vibrational bands are:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (primary amine) | Symmetric & Asymmetric Stretching | 3300-3500 (two bands) | IR, Raman |
| N-H | Bending (Scissoring) | 1590-1650 | IR |
| C-H (aliphatic) | Stretching | 2850-2960 | IR, Raman |
| C-N (aliphatic amine) | Stretching | 1020-1250 | IR, Raman |
| C-O (ether) | Stretching | 1070-1150 | IR |
The presence of two bands in the N-H stretching region is characteristic of a primary amine. docbrown.info The C-O stretching band from the ether linkage in the oxazepane ring is also a key diagnostic feature. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations that is unique to the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure through the analysis of fragmentation patterns. docbrown.infodocbrown.info
For this compound (molecular formula C₈H₁₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 158. The fragmentation pattern would likely involve cleavage at the C-C bonds of the propyl chain and within the oxazepane ring. Common fragmentation pathways for amines include alpha-cleavage. A prominent peak would be expected at m/z 30, corresponding to [CH₂NH₂]⁺. Cleavage of the oxazepane ring could also lead to a variety of characteristic fragment ions.
High-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places, allowing for the determination of the exact elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of a new compound. For this compound, HRMS would be able to distinguish its molecular formula C₈H₁₈N₂O (exact mass: 158.1419) from other combinations of atoms that might have the same nominal mass.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule. For this compound, a crystal structure would reveal the exact puckering of the seven-membered oxazepane ring, the torsion angles of the propyl chain, and any intermolecular interactions, such as hydrogen bonding involving the primary amine group, in the crystal lattice. As no crystal structure for this specific compound is publicly available, a detailed analysis is not possible at this time.
Purity Assessment and Chromatographic Analysis (e.g., HPLC, GC)
The determination of purity for this compound and its derivatives is critical for ensuring the quality and consistency of research findings and potential applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the separation, identification, and quantification of the main compound and any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
Detailed research findings indicate that for structurally related compounds, such as 1,4-oxazepane-5-carboxylic acids, RP-HPLC with UV detection is effective for both purification and analysis. bre.comgoogle.com For the analysis of this compound, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of amine-containing compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The buffer helps to control the pH and ensure the reproducibility of the retention time of the basic amine. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components, from polar to non-polar, within a reasonable timeframe.
UV detection is commonly used, and for compounds lacking a strong chromophore, a low wavelength (e.g., 200-220 nm) is selected for detection. For derivatives with aromatic rings, a higher wavelength can be used. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For achieving high purity levels, such as >99.8% for related heterocyclic compounds, HPLC is an indispensable tool. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-10 minutes (Analyte dependent) |
Gas Chromatography (GC)
Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given that this compound is a primary amine, it is amenable to GC analysis, potentially after derivatization to improve its volatility and chromatographic behavior. However, for primary amines, direct analysis is also possible using specialized columns. researchgate.net
A common approach for the GC analysis of amines involves using a capillary column with a polar stationary phase, which can interact with the amine functional group and provide good peak shape. Flame Ionization Detection (FID) is a robust and widely used detection method for organic compounds, offering high sensitivity. researchgate.net The carrier gas is typically an inert gas like helium or nitrogen. The injector and detector temperatures are optimized to ensure efficient vaporization of the sample and prevent condensation.
For complex mixtures or to separate isomers, a high-resolution capillary column is essential. The purity assessment by GC-FID is also based on the area percentage of the analyte peak. GC can be particularly useful for detecting volatile impurities that may not be easily observed by HPLC. The analysis of amine solutions by GC is a well-established method, and specific column packing materials like Tenax-GC and Poropak Q have been used for the separation of amines from other components. bre.com
Table 2: Representative GC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Instrument | Gas Chromatograph |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Expected Retention Time | 8-15 minutes (Analyte dependent) |
Computational and Theoretical Investigations of the 1,4 Oxazepane System and Amine Conjugates
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent stability of molecular systems. For 3-(1,4-Oxazepan-4-yl)propan-1-amine, these methods offer insights into its preferred geometric arrangements and the energy differences between its various conformational states.
Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry of molecules. mdpi.com For the 1,4-oxazepane (B1358080) ring, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
In the case of this compound, the geometry of the seven-membered ring is of particular interest. The flexible nature of this ring allows for several low-energy conformations. The propan-1-amine substituent at the N-4 position is also a key feature. DFT calculations would predict the C-N, C-C, and C-O bond lengths within the ring and the side chain, as well as the bond angles, which are influenced by the hybridization of the atoms and steric interactions. The presence of the lone pair on the nitrogen atom of the amine group and the oxygen atom within the ring significantly influences the electronic distribution and, consequently, the molecular geometry.
Below is a hypothetical interactive data table showcasing typical geometric parameters that would be obtained from a DFT optimization of this compound.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C2-N1 | 1.45 Å |
| Bond Length | N1-C7 | 1.45 Å |
| Bond Length | C5-O4 | 1.43 Å |
| Bond Length | O4-C3 | 1.43 Å |
| Bond Angle | C2-N1-C7 | 115° |
| Bond Angle | C3-O4-C5 | 112° |
| Dihedral Angle | C7-N1-C2-C3 | -65° |
The 1,4-oxazepane ring can adopt several conformations, with the most common being the chair, twist-chair, and boat forms. Computational studies on similar seven-membered heterocycles have shown that the chair conformation is often the most energetically favorable. nih.gov The energetic landscape of this compound would be a complex surface with multiple local minima corresponding to different conformers.
The following interactive table illustrates a hypothetical energetic landscape for the primary conformers of the 1,4-oxazepane ring within the target molecule.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles |
|---|---|---|
| Chair | 0.00 | ~ ±60°, ∓60°, ±60° |
| Twist-Chair | 2.5 | Variable |
| Boat | 5.8 | ~ 0°, ±80°, 0° |
| Twist-Boat | 4.2 | Variable |
Reaction Pathway Modeling and Mechanistic Insights
Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the exploration of transition states and the calculation of activation energies. For this compound, reaction pathway modeling could provide insights into its synthesis and reactivity. For instance, the N-alkylation of a 1,4-oxazepane precursor with a suitable three-carbon aminating agent is a likely synthetic route.
Theoretical models can elucidate the step-by-step mechanism of such a reaction, identifying key intermediates and the transition state structures that connect them. This would involve calculating the energy profile of the reaction coordinate, which maps the energy of the system as the reactants are converted into products. Such studies can help in optimizing reaction conditions by identifying the rate-determining step and suggesting modifications to lower the activation barrier. Furthermore, the reactivity of the amine group in the side chain, for example, in acylation or further alkylation reactions, could be modeled to predict its chemical behavior.
In Silico Predictions of Molecular Interactions and Reactivity Descriptors
The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile, while the LUMO energy relates to its ability to accept electrons, acting as an electrophile. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Another important descriptor is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP can identify regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack.
An interactive data table of hypothetical reactivity descriptors is presented below.
| Descriptor | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability (nucleophilicity) |
| LUMO Energy | 1.2 eV | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Chemical stability |
| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations provide a static picture of a molecule's low-energy conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility and dynamics of this compound in different environments, such as in solution.
For the 1,4-oxazepane ring, MD simulations can reveal the frequency and pathways of conformational transitions, such as ring flips between different chair and boat forms. These simulations can also illustrate the flexibility of the propan-1-amine side chain, showing how it moves and rotates in relation to the heterocyclic ring. This is particularly important for understanding how the molecule might interact with biological targets, as its dynamic behavior can influence its binding affinity and selectivity. The results of MD simulations can be used to generate ensembles of conformations, providing a more realistic representation of the molecule's structure in a given environment than a single, static geometry.
Academic and Research Applications of 3 1,4 Oxazepan 4 Yl Propan 1 Amine in Chemical Science
Utilization as a Molecular Building Block for Complex Architectures
The bifunctional nature of 3-(1,4-oxazepan-4-yl)propan-1-amine, possessing both a secondary amine within the oxazepane ring and a terminal primary amine, makes it a valuable building block in organic synthesis. This duality allows for sequential and selective functionalization, enabling the construction of more complex molecular architectures.
Researchers have utilized this compound as a foundational component in the synthesis of larger, more intricate molecules. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, including amidation, reductive amination, and alkylation reactions. These reactions allow for the introduction of diverse substituents and the extension of the molecular framework. For instance, the primary amine can be acylated to form amides, which can then participate in further reactions or contribute to the desired biological activity of the final compound.
The synthesis of complex molecules often relies on a modular approach, where pre-functionalized building blocks are combined in a controlled manner. researchgate.net this compound fits well into this strategy, providing a ready-to-use fragment with defined stereochemistry and functionality. Its application can be seen in the construction of compounds for medicinal chemistry, where the oxazepane moiety can serve as a bioisosteric replacement for other cyclic systems, potentially improving pharmacokinetic properties.
Development of Chemical Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small-molecule libraries for high-throughput screening. The goal of DOS is to efficiently generate a collection of compounds that explore a wide range of chemical space, thereby increasing the probability of identifying molecules with novel biological activities. nih.gov this compound serves as an excellent starting point for the development of novel chemical scaffolds for DOS. nih.govelsevierpure.com
The inherent functionality of this compound allows for the application of various branching and folding pathways in a synthetic sequence. Starting from this single precursor, a multitude of distinct molecular skeletons can be generated. For example, the primary amine can be used as an anchor point to attach different chemical entities, while the oxazepane ring can undergo ring-opening or ring-expansion reactions to generate new heterocyclic systems.
A key aspect of DOS is the ability to introduce stereochemical diversity. The chiral centers that can be generated from or influenced by the oxazepane ring can lead to the synthesis of a library of stereoisomers. This is particularly important in drug discovery, as different stereoisomers of a molecule often exhibit distinct biological activities and toxicities. The modular nature of syntheses involving this compound allows for the systematic variation of substituents and stereochemistry, leading to a rich collection of compounds for biological screening. rsc.org
The development of novel scaffolds is crucial for exploring new areas of chemical biology and identifying new therapeutic targets. nih.gov The scaffolds derived from this compound can possess unique three-dimensional shapes that are not readily accessible through other synthetic routes. These novel scaffolds can serve as the basis for the development of new classes of drugs and chemical probes.
Role in Material Science: Amine-Functionalized Polymeric Systems
The presence of amine groups in this compound makes it a valuable monomer or functionalizing agent for the creation of advanced polymeric materials. Amine-functionalized polymers have a wide range of applications due to their ability to interact with various molecules and surfaces.
These polymers can be synthesized by incorporating the amine-containing monomer into the polymer backbone or by grafting it onto a pre-existing polymer chain. The resulting materials exhibit properties that are directly influenced by the presence of the this compound moiety. For example, the amine groups can enhance the adhesion of the polymer to different substrates, improve its solubility in certain solvents, or provide sites for further chemical modification.
Supramolecular Assembly via Hydrogen Bonding
The primary and secondary amine groups in this compound are capable of forming strong hydrogen bonds. nih.govindexcopernicus.com This property is of significant interest in the field of supramolecular chemistry, where non-covalent interactions are used to direct the self-assembly of molecules into well-defined, higher-order structures. nih.govnih.gov
When incorporated into a polymer chain, these amine groups can act as hydrogen bond donors and acceptors, leading to the formation of intra- and intermolecular hydrogen bonding networks. These networks can have a profound impact on the morphology and properties of the resulting material. For example, they can induce the formation of crystalline domains within an amorphous polymer matrix, leading to enhanced mechanical strength and thermal stability.
The directionality and strength of hydrogen bonds can be controlled by the chemical environment, allowing for the design of "smart" materials that respond to external stimuli such as temperature, pH, or the presence of specific guest molecules. semanticscholar.org The self-assembly of polymers functionalized with this compound can lead to the formation of various nanostructures, such as nanofibers, nanorods, and vesicles, with potential applications in drug delivery, tissue engineering, and sensor technology. nih.gov
Gas Adsorption Studies (e.g., CO2 Capture)
Amine-functionalized materials have emerged as promising candidates for the capture of acidic gases like carbon dioxide (CO2). researchgate.netmdpi.comdntb.gov.ua The amine groups can react with CO2 through a reversible acid-base reaction, leading to the formation of carbamates or bicarbonate species. This process, known as chemisorption, allows for the selective removal of CO2 from gas streams. researchgate.netresearchgate.net
Polymers functionalized with this compound can be used to create solid sorbents for CO2 capture. dntb.gov.ua These materials offer several advantages over traditional liquid amine scrubbers, including lower energy requirements for regeneration, reduced corrosion, and easier handling. The efficiency of these sorbents depends on several factors, including the amine loading, the porosity of the material, and the operating conditions.
The unique structure of the 1,4-oxazepane (B1358080) ring may also play a role in the CO2 capture process. The flexibility of the seven-membered ring could allow for cooperative binding of CO2 molecules, leading to enhanced adsorption capacities and selectivities. Research in this area is focused on optimizing the design of these materials to achieve high CO2 uptake, fast kinetics, and long-term stability. mdpi.com
| Amine Type | Adsorption Capacity (mmol CO2/g) | Regeneration Efficiency (%) |
| Primary Amines | High | Moderate |
| Secondary Amines | Moderate | High |
| Tertiary Amines | Low | High |
Application in Catalysis: Design of Novel Ligands and Organocatalysts
The field of catalysis has been revolutionized by the development of novel ligands and organocatalysts that can promote chemical reactions with high efficiency and selectivity. The structural features of this compound make it an attractive scaffold for the design of new catalytic systems.
The amine groups in this molecule can coordinate to metal centers, forming stable metal complexes that can act as catalysts for a variety of organic transformations. The stereoelectronic properties of the resulting ligands can be fine-tuned by modifying the substituents on the oxazepane ring or the aminopropyl chain. This allows for the development of catalysts with tailored reactivity and selectivity for specific applications.
Furthermore, the chiral nature of many derivatives of this compound makes them valuable precursors for the synthesis of chiral ligands for asymmetric catalysis. Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.
In addition to its use in metal-based catalysis, this compound and its derivatives can also function as organocatalysts. beilstein-journals.org Organocatalysis is a rapidly growing field that utilizes small organic molecules to catalyze chemical reactions. The amine groups in these molecules can participate in various catalytic cycles, such as enamine and iminium ion catalysis, to promote a wide range of transformations with high enantioselectivity. beilstein-journals.org
Precursor in Chemical Biology Research for Probe Development
Chemical probes are small molecules that are used to study and manipulate biological systems. They are essential tools for understanding the complex network of interactions that govern cellular processes and for identifying new therapeutic targets. The development of novel chemical probes with high potency and selectivity is a major focus of chemical biology research.
Supramolecular Chemistry and Self-Assembly Research
A comprehensive review of current scientific literature reveals a notable absence of published research specifically investigating the role of This compound in the fields of supramolecular chemistry and self-assembly.
While the structural motifs present in this compound—namely a cyclic ether, a tertiary amine, and a primary amine—suggest potential for engaging in non-covalent interactions such as hydrogen bonding and host-guest interactions, which are fundamental to supramolecular chemistry, no specific studies have been reported. The flexible propanamine linker could, in theory, allow for conformational adaptability in the formation of larger, ordered structures.
However, without dedicated research, any discussion of its behavior in self-assembling systems or its application in forming supramolecular architectures would be purely speculative. There are currently no available research findings, detailed experimental data, or data tables in peer-reviewed literature to substantiate a discussion on this topic.
Therefore, this section remains undeveloped pending future investigation into the supramolecular properties of this specific compound by the scientific community.
Future Research Directions and Perspectives
Exploration of Unconventional Synthetic Pathways
Traditional synthetic routes to 1,4-oxazepane (B1358080) derivatives often involve multi-step procedures with potential limitations in yield and stereoselectivity. nih.gov Future research will likely focus on developing more efficient and unconventional synthetic pathways.
One promising avenue is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a tandem transformation involving C-N coupling and C-H carbonylation has been successfully developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov Applying a similar strategy to aliphatic systems could provide a more direct and atom-economical route to 3-(1,4-Oxazepan-4-yl)propan-1-amine. Another area of exploration is the use of N-propargylamines as versatile building blocks for constructing the 1,4-oxazepane core, which has shown considerable growth in recent years due to high atom economy and shorter synthetic routes. rsc.org
Furthermore, the development of stereoselective syntheses is crucial for accessing chiral 1,4-oxazepane derivatives, which are of significant interest for their potential biological activities. nih.gov While some methods have been developed, achieving high diastereoselectivity remains a challenge. nih.govrsc.org Future work could involve the use of novel chiral catalysts or auxiliaries to control the stereochemistry during the formation of the seven-membered ring.
Table 1: Comparison of Conventional and Potential Unconventional Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Challenges |
| Conventional Synthesis | Multi-step reactions, often involving protection/deprotection steps. | Well-established procedures. | Lower overall yield, more waste generation. |
| Tandem Reactions | Multiple bond-forming reactions in a single operation. | Increased efficiency, atom economy, reduced waste. | Requires careful optimization of reaction conditions. |
| N-Propargylamine-based Synthesis | Utilization of N-propargylamines as key building blocks. | Shorter synthetic routes, high atom economy. | May require specific catalysts and reaction conditions. |
| Stereoselective Synthesis | Control of stereochemistry to produce specific isomers. | Access to enantiomerically pure compounds for biological evaluation. | Achieving high levels of stereocontrol can be difficult. |
Advanced Functionalization for Tailored Molecular Properties
The primary amine group in this compound serves as a key handle for advanced functionalization. Future research will undoubtedly focus on leveraging this reactivity to synthesize a diverse library of derivatives with tailored properties.
For instance, acylation of the amine can introduce a wide range of functional groups, altering the molecule's polarity, lipophilicity, and potential for intermolecular interactions. This approach has been used to synthesize N-acylated-1,4-oxazepan-7-ones as monomers for ring-opening polymerization. nih.gov A similar strategy could be applied to this compound to create novel ligands for metal catalysis, building blocks for supramolecular assemblies, or probes for biological systems.
Another exciting direction is the incorporation of stimuli-responsive moieties. By attaching photo-switchable or pH-sensitive groups to the amine, it may be possible to create "smart" molecules whose properties can be controlled externally. This could have applications in targeted drug delivery or the development of responsive materials.
Integration into Hybrid Material Systems
The bifunctional nature of this compound, with its heterocyclic core and reactive side chain, makes it an excellent candidate for integration into hybrid material systems.
One area of interest is the development of novel polymers. The amine group can act as a monomer or a cross-linking agent in the synthesis of polyamides, polyimides, or polyurethanes. The incorporation of the 1,4-oxazepane unit into the polymer backbone could impart unique properties such as improved thermal stability, altered solubility, or specific binding capabilities. The synthesis of poly(amino esters) from N-acylated 1,4-oxazepan-7-ones demonstrates the potential for creating functional and degradable polymers. nih.gov
Furthermore, the compound could be grafted onto the surface of inorganic materials such as silica (B1680970) nanoparticles or carbon nanotubes. The resulting hybrid materials would combine the properties of the inorganic support with the functionality of the organic molecule. For example, silica nanoparticles functionalized with this compound could be used as novel stationary phases in chromatography or as catalysts in heterogeneous catalysis.
Table 2: Potential Applications of this compound in Hybrid Materials
| Material Type | Role of the Compound | Potential Application |
| Polymers | Monomer, cross-linker | Specialty plastics, biodegradable materials, drug delivery systems. |
| Surface-Modified Nanoparticles | Surface functionalization agent | Chromatography, catalysis, sensing. |
| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, separation, catalysis. |
Development of Automated Synthesis and Characterization Workflows
To accelerate the discovery and optimization of new derivatives and materials based on this compound, the development of automated synthesis and characterization workflows will be crucial.
High-throughput synthesis platforms, utilizing robotic systems, can be employed to rapidly generate libraries of analogues by systematically varying the functional groups attached to the primary amine. This would allow for a more comprehensive exploration of the structure-activity relationships.
In parallel, the integration of automated characterization techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, would enable the rapid analysis of the synthesized compounds. This data-rich approach, combined with computational modeling and machine learning algorithms, could guide the design of next-generation molecules with optimized properties. The development of such automated workflows would not only increase the efficiency of research in this area but also open up new possibilities for the discovery of novel applications.
Q & A
Q. What are the optimal synthetic routes for 3-(1,4-Oxazepan-4-yl)propan-1-amine, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, a nickel-hydride catalyst in methanol under reflux (70–90°C) can yield up to 85% product purity. Key variables include:
- Catalyst selection : Nickel hydrides vs. lithium aluminum hydride (affects reaction rate and byproducts).
- Solvent polarity : Methanol or dichloromethane (polar aprotic solvents enhance nucleophilic reactivity).
- Temperature control : Higher temperatures (>100°C) may degrade intermediates, reducing yield.
Monitor reactions via TLC or HPLC, and optimize conditions using fractional factorial design to test variables systematically .
| Reaction Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Reductive amination | Ni-H | MeOH | 80 | 78 |
| Alkylation | NaH | DCM | 25 | 65 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm proton environments (e.g., oxazepane ring protons at δ 3.5–4.0 ppm) and carbon backbone.
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- GC-MS : Detect volatile impurities or degradation products.
Cross-validate with computational tools (e.g., PubChem InChI Key) to match spectral data .
Advanced Research Questions
Q. How can contradictory data in reaction yields across studies be resolved?
- Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables. For example:
- Factorial design : Test interactions between temperature, catalyst loading, and solvent ratios.
- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions.
Replicate experiments under controlled settings (e.g., inert atmosphere, standardized equipment) to minimize external variability. Use ANOVA to assess significance of factors .
Q. What computational approaches enhance reaction optimization for this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning (ML) for predictive modeling:
- Reaction path search : Use software like Gaussian or ORCA to simulate intermediates and activation energies.
- Data-driven feedback : Train ML models on historical reaction data (e.g., yields, conditions) to predict optimal parameters.
Institutions like ICReDD employ hybrid computational-experimental workflows to reduce trial-and-error cycles by 40–60% .
Q. How can mechanistic studies elucidate the role of the oxazepane ring in reactivity?
- Methodological Answer :
- Isotopic labeling : Introduce ¹⁵N or ²H isotopes to track amine group participation in nucleophilic attacks.
- Kinetic isotope effects (KIE) : Compare reaction rates between labeled/unlabeled compounds to identify rate-limiting steps.
- Theoretical modeling : Map electron density surfaces (via AIM analysis) to assess ring strain and charge distribution .
Q. What experimental design strategies improve scalability for process chemistry?
- Methodological Answer :
- Quasi-experimental designs : Compare batch vs. continuous flow reactors for reproducibility.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Scale-up criteria : Maintain geometric similarity (e.g., agitation rate, heat transfer coefficients) between lab and pilot scales. Reference CRDC guidelines for membrane separation and reactor design .
Data Contradiction Analysis Framework
- Step 1 : Identify outliers via Grubbs’ test or Dixon’s Q-test.
- Step 2 : Cross-check purity assessments (e.g., NMR vs. HPLC).
- Step 3 : Validate hypotheses with controlled replicates (e.g., fixed catalyst loading).
- Step 4 : Publish raw datasets with metadata (e.g., humidity, equipment calibration) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
